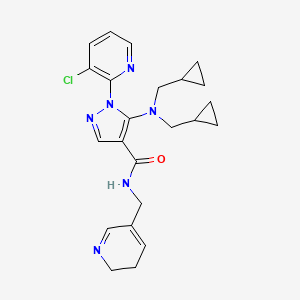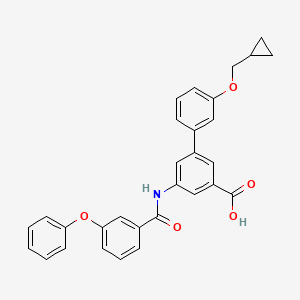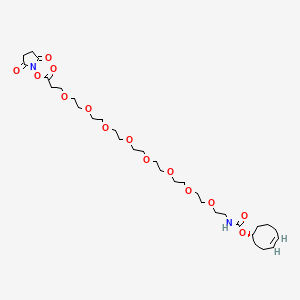
(R,E)-TCO-PEG8-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester typically involves the following steps:
Synthesis of trans-Cyclooctene (TCO):
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a nucleophilic substitution reaction.
Formation of N-hydroxysuccinimide (NHS) Ester: The NHS ester is formed by reacting the PEGylated TCO with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The TCO moiety can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the TCO moiety to its corresponding alkane.
Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, forming stable amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes.
Substitution: Amide bonds formed with various amines.
Scientific Research Applications
Chemistry
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The PEG linker provides water solubility and reduces non-specific binding, making it ideal for use in biological systems.
Medicine
In medical research, (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used for the targeted delivery of drugs and imaging agents. The high specificity of the NHS ester group allows for the precise conjugation of therapeutic molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable in the production of functionalized surfaces and nanoparticles.
Mechanism of Action
The mechanism of action of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group reacts with primary amines, leading to the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.
Comparison with Similar Compounds
Similar Compounds
- trans-Cyclooctene-PEG4-NHS ester
- trans-Cyclooctene-PEG12-NHS ester
- Maleimide-PEG8-NHS ester
Uniqueness
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is unique due to its combination of a TCO moiety, a PEG8 linker, and an NHS ester group. This combination provides high reactivity, water solubility, and specificity, making it highly versatile for various applications.
Properties
Molecular Formula |
C32H54N2O14 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+/t28-/m0/s1 |
InChI Key |
QTIJRGCLYYSKEU-ZRYYHZBOSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


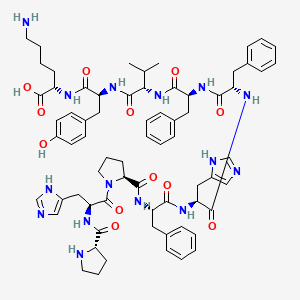
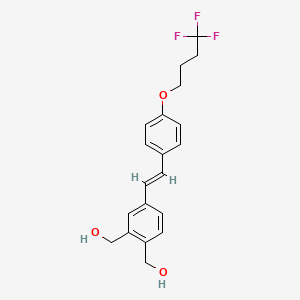
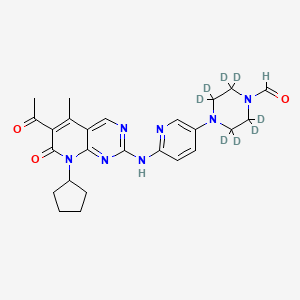


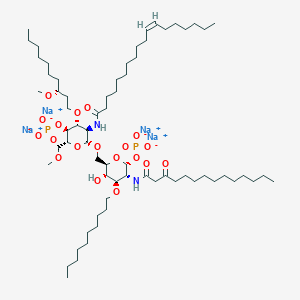
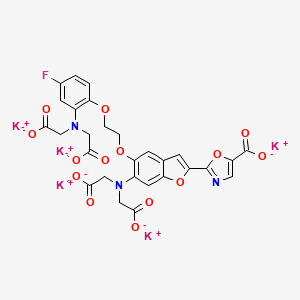
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
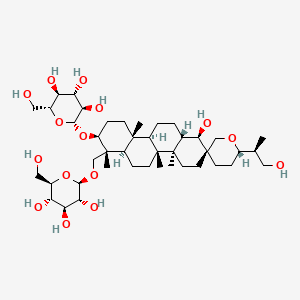

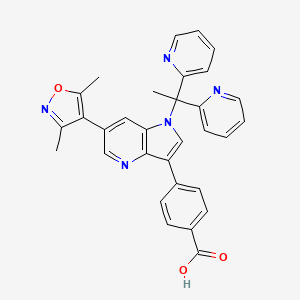
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
